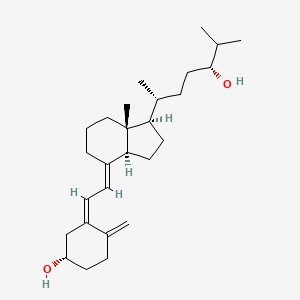![molecular formula C14H12F3NO3S B14641293 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide CAS No. 55688-34-1](/img/structure/B14641293.png)
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in a range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide typically involves the reaction of 2-(4-methylphenoxy)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(4-methylphenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-(2-methoxyphenyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances the compound’s reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
55688-34-1 |
|---|---|
Molekularformel |
C14H12F3NO3S |
Molekulargewicht |
331.31 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-6-8-11(9-7-10)21-13-5-3-2-4-12(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3 |
InChI-Schlüssel |
HKOWXWRXXCOQOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
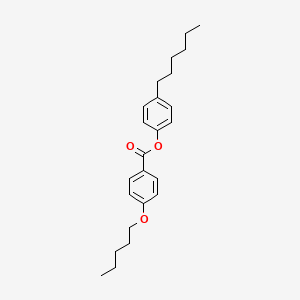



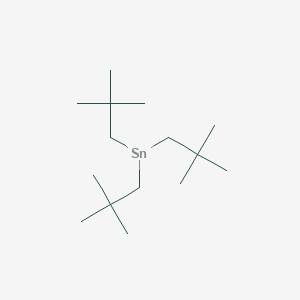
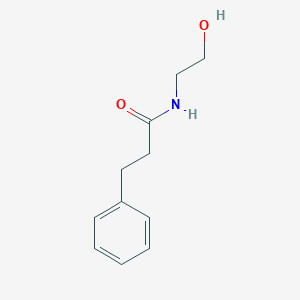
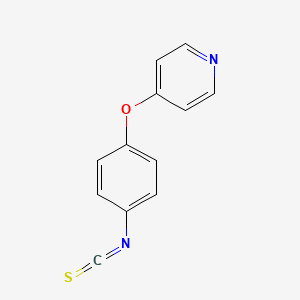

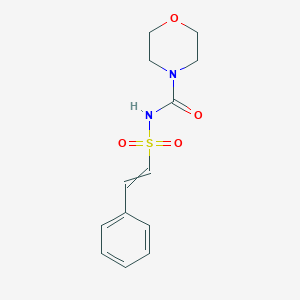


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
